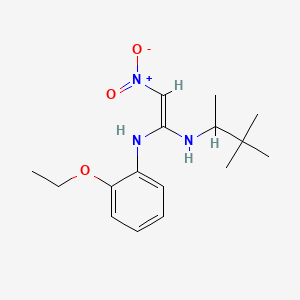

![molecular formula C25H28N4O5S B1230425 1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)

1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

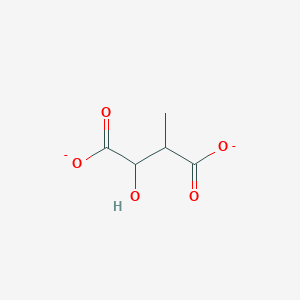

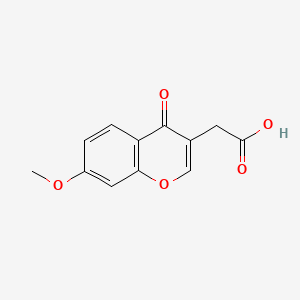

1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide is a member of quinolines and an aromatic amide.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 (CYP) enzymes in the liver metabolize many small-molecule drugs. Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting potential drug-drug interactions. Selective inhibitors are key for deciphering the involvement of specific CYP isoforms in drug metabolism. For example, ketoconazole is widely used for CYP3A4, though azamulin is more selective. The studies on CYP2E1 are limited due to fewer drug candidates metabolized by this enzyme, with 4-methylpyrazole being a selective inhibitor for it (Khojasteh et al., 2011).

Stereochemistry in Pharmacological Profiles

The stereochemistry of phenylpiracetam and its methyl derivative significantly impacts their pharmacological profiles. Enantiomerically pure (R)-phenylpiracetam and (E1R) have been shown to have pharmacological advantages over their racemic mixtures. The synthesis and biological activity exploration of these enantiomers highlight the direct relationship between the configuration of the stereocenters and their biological properties, justifying the need for drug substance purification from less active enantiomers (Veinberg et al., 2015).

α1-Adrenoceptor Antagonists in Cancer Treatment

α-Adrenoceptor antagonists, particularly quinazoline α-antagonists like doxazosin, prazosin, and terazosin, have shown potential in treating prostate cancer (PCa) and other cancers. In vitro studies demonstrate their ability to induce apoptosis, decrease cell growth, and prevent angiogenesis in various cancer cell lines. The cytotoxic and antitumor effects of these antagonists appear largely independent of α1-blockade, suggesting potential for broader cancer treatment applications (Batty et al., 2016).

Functional Chemical Groups in CNS Drug Synthesis

Research has identified various functional chemical groups that could serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles containing heteroatoms like nitrogen, sulphur, and oxygen, forming structures such as pyridine, azole, and quinoline, show potential effects ranging from depression to euphoria and convulsion. Such compounds include coal tar, pyridostigmine, and quinine, among others, indicating a rich area for developing new CNS-acting drugs (Saganuwan, 2017).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their anticorrosive properties, particularly against metallic corrosion. The presence of polar substituents in quinoline derivatives enables effective adsorption and formation of stable chelating complexes with surface metallic atoms. This review consolidates recent reports on quinoline-based compounds as corrosion inhibitors, highlighting their significant role in this field (Verma et al., 2020).

properties

Product Name |

1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide |

|---|---|

Molecular Formula |

C25H28N4O5S |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

1-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carbonyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C25H28N4O5S/c1-15(2)16-3-5-18(6-4-16)28-35(33,34)19-7-8-22-20(13-19)23(30)21(14-27-22)25(32)29-11-9-17(10-12-29)24(26)31/h3-8,13-15,17,28H,9-12H2,1-2H3,(H2,26,31)(H,27,30) |

InChI Key |

HRQMMHRMQOAVIA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)

![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)